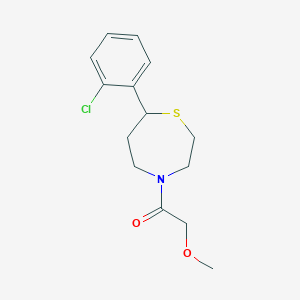

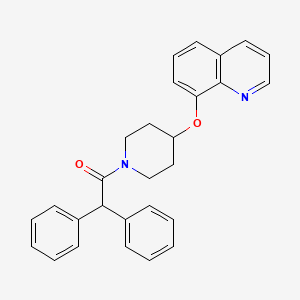

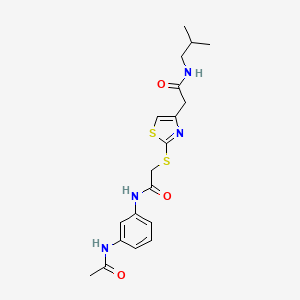

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide, also known as EMQA, is a synthetic compound that has been studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Structural and Molecular Studies

Research on similar quinoline and amide derivatives has provided insights into their molecular and structural characteristics. For instance, studies on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and related compounds have revealed different spatial orientations influencing their interaction with anions. These orientations, ranging from tweezer-like geometries to concave and S-shaped structures, are crucial for understanding the self-assembly and channel-like structures these molecules can form, potentially leading to applications in molecular recognition and sensor development (Kalita & Baruah, 2010).

Coordination Chemistry and Crystal Engineering

The self-assembly and crystal engineering aspects of amide derivatives, such as those seen in the salts and co-crystals of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide, are of significant interest. These studies have provided valuable information on the crystal structures, demonstrating how weak interactions like C-H⋯π and C-H⋯O can lead to complex architectures. This knowledge is instrumental for designing new materials with desired properties, such as porosity or specific optical characteristics (Karmakar et al., 2009).

Antimicrobial and Antitubercular Applications

Quinoline-based amides have shown potential in antimicrobial applications, particularly against Mycobacterium tuberculosis. The 2-(quinolin-4-yloxy)acetamides, for example, have been highlighted for their potent in vitro inhibitory action against both drug-susceptible and drug-resistant strains of M. tuberculosis. These compounds have demonstrated low toxicity to mammalian cells and significant intracellular activity, indicating their potential as lead compounds for developing new antitubercular therapies (Pissinate et al., 2016).

Sensor Development and Analytical Applications

The development of chemosensors using quinoline and amide derivatives is another area of interest. These compounds can be designed to exhibit "off–on" fluorescence responses in the presence of specific ions or molecules. Such sensors are valuable for monitoring concentrations of biologically and environmentally relevant species, such as zinc ions, in various samples, including living cells and aqueous solutions. The mechanism of sensing and the reversibility of the sensor response, as demonstrated by compounds like 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide, provide a foundation for developing practical detection systems (Park et al., 2015).

Drug Development and Pharmacology

Research into the pharmacological properties of compounds structurally related to 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide has yielded promising results, particularly in the field of anti-inflammatory and antinociceptive drugs. For example, studies on N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate have demonstrated significant antinociceptive actions in various pain models, highlighting the potential for developing new pain management therapies (Porreca et al., 2006).

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-3-26-18-10-6-15(7-11-18)13-20(23)21-17-9-8-16-5-4-12-22(19(16)14-17)27(2,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIASSQVQPIZIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)